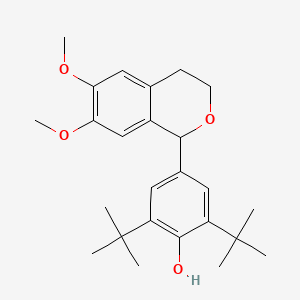![molecular formula C20H26ClNO5S B11487915 5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes various functional groups such as chloro, methoxy, and sulfonamide
Méthodes De Préparation
The synthesis of 5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It could be investigated for its potential as a drug candidate, particularly in targeting specific pathways or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE include:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but with different functional groups, which may result in different chemical and biological properties.
5-bromo-2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and interactions.
Propriétés
Formule moléculaire |
C20H26ClNO5S |
|---|---|
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H26ClNO5S/c1-5-26-17-8-7-15(12-18(17)27-6-2)9-10-22-28(23,24)20-13-16(21)14(3)11-19(20)25-4/h7-8,11-13,22H,5-6,9-10H2,1-4H3 |
Clé InChI |
VISAIJHLTKGGEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487842.png)
![1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B11487844.png)
![N-(3,5-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11487852.png)

![3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487873.png)
![(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11487881.png)
![1-(3-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11487886.png)
![7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11487891.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487901.png)
![[4-(3,4-Diethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11487907.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11487908.png)
![N-[4-hydroxy-1-methyl-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-nitrobenzamide](/img/structure/B11487913.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11487917.png)
![4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11487920.png)
